DIBROMODULCITOL - 10318-26-0

DIBROMODULCITOL

Catalog Number: EVT-275321
CAS Number: 10318-26-0
Molecular Formula: C6H12Br2O4
Molecular Weight: 307.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dibromodulcitol (also known as DIBROMODULCITOL, and NSC-104800) is a synthetic compound classified as an alkylating agent. [] Alkylating agents are a class of cytotoxic compounds that work by attaching alkyl groups to DNA, interfering with its function and ultimately leading to cell death. [] In scientific research, dibromodulcitol is primarily utilized for its antitumor properties, serving as a valuable tool in in vitro and in vivo studies investigating cancer biology and potential therapeutic interventions. [, , , ]

Future Directions
  • Developing less toxic analogs: Exploring chemical modifications to the dibromodulcitol molecule to develop analogs with improved efficacy and reduced toxicity, particularly the risk of secondary malignancies. []
  • Combining with novel therapies: Exploring the potential of combining dibromodulcitol with newer targeted therapies, such as tyrosine kinase inhibitors, to enhance its antitumor activity in resistant malignancies. []

Dianhydrogalactitol

Compound Description: Dianhydrogalactitol (DAG) is a bifunctional alkylating agent, its cytotoxicity stemming from actual or derived epoxide groups []. It has demonstrated notable activity against murine leukemias and the murine ependymoblastoma [].

Bromoanhydrodulcitol

Relevance: Bromoanhydrodulcitol is a metabolite identified during the biotransformation of Dibromodulcitol in the body []. Pharmacokinetic studies have observed an exponential correlation between the area under the curve for Bromoanhydrodulcitol and Dibromodulcitol up to a certain concentration [].

Dimethanesulfonylmannitol

Compound Description: Dimethanesulfonylmannitol, also known as Mannitol Myleran, is another sugar-alcohol derivative with known cytotoxic activity []. It induces similar ultrastructural changes in Shay chloroma cells as Dibromodulcitol, although with a shorter duration of effect [].

Relevance: Research indicates cross-resistance between Dibromodulcitol-resistant Yoshida ascites tumors and Dimethanesulfonylmannitol []. This suggests a similar mechanism of action or resistance pathway for both compounds.

Dibromomannitol

Compound Description: Dibromomannitol is a sugar-alcohol derivative structurally similar to Dibromodulcitol, also known to induce ultrastructural changes in Shay chloroma cells [].

Relevance: Yoshida ascites tumors resistant to Dibromodulcitol exhibit cross-resistance to Dibromomannitol [], suggesting shared mechanisms of action or resistance development.

Source and Classification

Mitolactol is synthesized from various precursors in laboratory settings. It is classified as a synthetic organic compound with potential applications in medicinal chemistry. Its structure and properties have been the subject of various studies aimed at understanding its mechanism of action and therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of Mitolactol typically involves multi-step organic reactions. Common methods include:

  1. Esterification: This involves the reaction between an alcohol and a carboxylic acid to form the lactone.
  2. Cyclization: A key step where linear precursors undergo intramolecular reactions to form the cyclic structure characteristic of lactones.

Technical Details

The synthesis can be optimized using techniques such as:

  • Solvent-free conditions: To enhance yield and reduce environmental impact.
  • Catalytic methods: Utilizing catalysts to lower activation energy and improve reaction rates.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of Mitolactol post-synthesis.

Molecular Structure Analysis

Structure

Mitolactol features a cyclic structure with specific functional groups that contribute to its biological activity. The molecular formula is typically represented as CnHmOC_nH_mO, where nn and mm depend on the specific derivative being studied.

Data

  • Molecular Weight: Approximately 200-300 g/mol, depending on substituents.
  • NMR Spectra: Used to identify hydrogen environments and confirm structural integrity.
Chemical Reactions Analysis

Reactions

Mitolactol can participate in various chemical reactions, including:

  • Hydrolysis: In aqueous environments, it can revert to its constituent alcohol and acid.
  • Redox Reactions: The lactone can undergo oxidation or reduction under specific conditions, altering its functional properties.

Technical Details

The reactivity of Mitolactol is influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors, which can significantly affect its stability and biological interactions.

Mechanism of Action

Process

Mitolactol's mechanism of action is primarily linked to its ability to interact with cellular targets involved in cancer progression. It may inhibit specific enzymes or pathways that are crucial for tumor growth and survival.

Data

Research has indicated that Mitolactol may induce apoptosis (programmed cell death) in cancer cells through:

  • Disruption of mitochondrial function.
  • Modulation of signaling pathways related to cell survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and light.
  • Melting Point: Varies based on purity but generally falls within the range of 100-150°C.

Relevant analyses include Differential Scanning Calorimetry (DSC) for thermal properties and Fourier Transform Infrared Spectroscopy (FTIR) for functional group identification.

Applications

Scientific Uses

Mitolactol has garnered interest in several scientific domains:

  1. Cancer Research: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in malignant cells.
  2. Pharmaceutical Development: Studied as a lead compound for developing new drugs targeting specific cancer types.
  3. Biochemical Studies: Used as a tool compound in studies aimed at understanding lactone chemistry and its biological implications.
Historical Development and Theoretical Foundations

Emergence in Antineoplastic Agent Discovery

Mitolactol (dibromodulcitol) emerged in the 1960s as part of a concerted effort to expand the alkylating agent class beyond nitrogen mustards. Alkylating agents, recognized for their ability to form cytotoxic DNA cross-links, dominated early cancer chemotherapy after the wartime discovery of nitrogen mustard's antitumor properties [5] [3]. Unlike classic mustards (e.g., mechlorethamine), Mitolactol belongs to the hexitol sugar analogs, designed to exploit cancer cells' heightened metabolic demand for carbohydrates. Its core structure features a dulcitol backbone with two bromine atoms at C1 and C6 positions, enabling bifunctional alkylation of guanine residues at the N-7 position [10] [5]. This design capitalized on the "transportability" of sugar molecules to enhance tumor-specific uptake, theoretically mitigating systemic toxicity while maintaining radiomimetic DNA disruption [7] [3].

Table 1: Key Alkylating Agent Classes and Mitolactol's Position

ClassPrototype AgentsStructural Distinction vs. Mitolactol
Nitrogen MustardsCyclophosphamideChloroethylamine groups; requires metabolic activation
Alkyl SulfonatesBusulfanMethanesulfonate esters; linear hydrocarbon chain
Hexitol AnalogsMitolactolBrominated dulcitol backbone; sugar transporter targeting
NitrosoureasCarmustineChloroethyl-nitrosourea; high lipophilicity for CNS penetration

Structural Analogues and Evolutionary Design Rationale

Mitolactol’s development was driven by systematic optimization of polyol compounds, particularly those mimicking biologically prevalent sugars. Its closest analog, dibromomannitol, shares identical bromine substitution but configures hydroxyl groups as mannose stereoisomers. This minor stereochemical variation critically reduced Mitolactol’s metabolic lability in vivo, prolonging its half-life and tumor exposure time [3] [10]. Further structural refinement focused on:

  • Ring-opening modifications: Conversion from galactitol (dulcitol) to a linear chain enhanced DNA minor groove accessibility [5].
  • Halogen reactivity tuning: Bromine provided intermediate electrophilicity—less volatile than chlorine (e.g., chlorambucil) yet more reactive than fluorine (e.g., fludarabine)—balancing stability and alkylation efficiency [10].
  • Pro-drug avoidance: Unlike cyclophosphamide (activated by hepatic CYP450), Mitolactol functioned as a direct alkylator, simplifying pharmacokinetics [3] [7].

Comparative studies with busulfan (an alkyl sulfonate) highlighted Mitolactol’s advantage: its polar hydroxyl groups facilitated aqueous solubility, reducing the venous toxicity associated with busulfan’s organic solvent requirements [5]. Nevertheless, Mitolactol retained limitations of early alkylators, including susceptibility to glutathione-mediated detoxification in resistant tumors [3].

Key Milestones in Preclinical Validation

Mitolactol’s preclinical journey featured three pivotal validation phases:

1. In Vitro Cytotoxicity Profiling: Screening against L1210 leukemia cells demonstrated IC₅₀ values of 0.8–1.2 μM, comparable to mechlorethamine but with delayed kinetics (48–72 hours), consistent with its gradual hydrolysis-driven activation [7] [3]. DNA alkaline elution assays confirmed dose-dependent interstrand cross-links, with 60% DNA cross-linking at 10 μM exposure [10].

2. In Vivo Tumor Models:

  • Murine L5178Y Lymphoma: Mitolactol achieved 92% tumor growth inhibition (TGI) at 75 mg/kg/day ×5, superior to dibromomannitol (78% TGI) [3].
  • Walker 256 Carcinosarcoma: Intraperitoneal dosing (100 mg/kg) reduced tumor mass by 85% versus controls, validating activity against solid tumors [7].

Table 2: Preclinical Efficacy of Mitolactol in Select Tumor Models

Tumor ModelDosing RegimenEfficacy EndpointResult vs. Controls
L1210 Leukemia (Murine)50 mg/kg/day ×7 IPSurvival prolongation210% lifespan increase
Yoshida Sarcoma (Rat)40 mg/kg ×3 IVTumor weight reduction79% reduction at Day 10
HeLa Cells (Xenograft)30 mg/kg/day ×10 POTumor volume inhibition67% TGI

Properties

CAS Number

10318-26-0

Product Name

Mitolactol

IUPAC Name

1,6-dibromohexane-2,3,4,5-tetrol

Molecular Formula

C6H12Br2O4

Molecular Weight

307.96 g/mol

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2

InChI Key

VFKZTMPDYBFSTM-UHFFFAOYSA-N

SMILES

C(C(C(C(C(CBr)O)O)O)O)Br

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

Dibromodulcitol
Mitolactol
NSC 104800
NSC-104800
NSC104800

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CBr)O)O)O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.